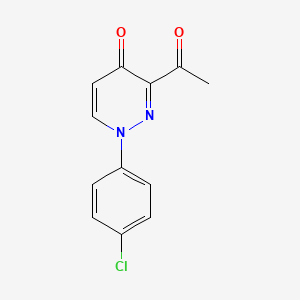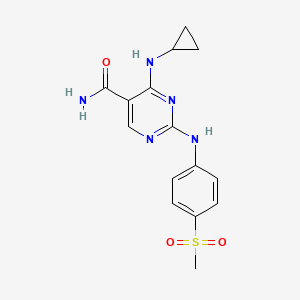
6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one typically involves the reaction of 2,3-dihydroisoindol-1-one with 1-bromo-4-chlorobutane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and are known for their biological activities.
N-alkylated indoles: These compounds also exhibit diverse biological activities and are used in the synthesis of pharmaceuticals.
Uniqueness
6-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
6-(4-chlorobutoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C12H14ClNO2/c13-5-1-2-6-16-10-4-3-9-8-14-12(15)11(9)7-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) |
Clave InChI |
VIFSBCPMSAMXCK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)OCCCCCl)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


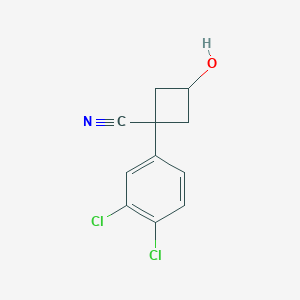




![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)

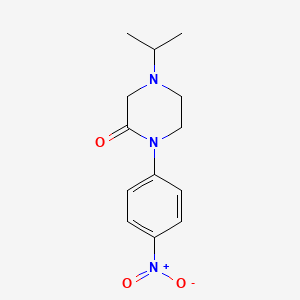
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
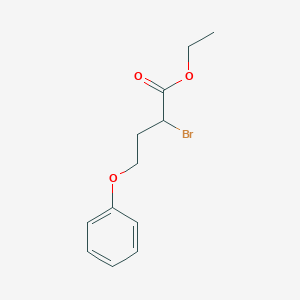
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
